molecular formula C4H2Cl2N2O B7777570 2,6-dichloro-1H-pyrimidin-4-one

2,6-dichloro-1H-pyrimidin-4-one

Cat. No.: B7777570
M. Wt: 164.97 g/mol
InChI Key: PVXOAKRQJOOIQX-UHFFFAOYSA-N
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Description

2,6-Dichloro-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-1H-pyrimidin-4-one can be synthesized through various methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of diisopropylethylamine in refluxing dioxane at 70°C for 2 hours . Another method includes the use of microwave techniques to prepare pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6 .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium tert-butoxide, solvents like N-methylpyrrolidone, and catalysts like palladium on carbon (Pd/C) . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and reaction times.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrrolo[2,3-d]pyrimidine derivatives, and other heterocyclic compounds with potential pharmacological activities .

Scientific Research Applications

2,6-Dichloro-1H-pyrimidin-4-one has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or modulate receptor functions. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby altering their activity and downstream signaling pathways .

Properties

IUPAC Name

2,6-dichloro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXOAKRQJOOIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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